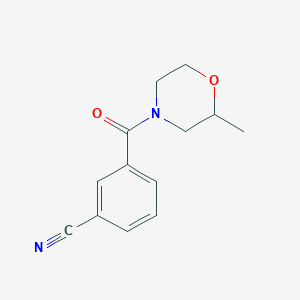
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide, also known as AM251, is a chemical compound that belongs to the class of cannabinoids. It is a selective antagonist of the cannabinoid receptor CB1 and is widely used in scientific research for its ability to block the effects of cannabinoids on this receptor.
Mechanism of Action
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous and exogenous cannabinoids to this receptor. This leads to a reduction in the activation of the CB1 receptor and a decrease in the downstream signaling pathways that are normally activated by this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide depend on the specific experimental conditions and the target tissue or organ. In general, N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide has been shown to reduce the effects of cannabinoids on the CB1 receptor, leading to a decrease in pain sensation, food intake, and memory consolidation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide is its high selectivity for the CB1 receptor, which allows for the specific study of the effects of cannabinoids on this receptor without interference from other signaling pathways. However, one limitation of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide is its relatively low potency compared to other CB1 antagonists, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the study of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide and its role in the endocannabinoid system. One area of interest is the development of more potent and selective CB1 antagonists that can be used in both basic and clinical research. Another area of interest is the study of the effects of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide on other signaling pathways that are activated by the CB1 receptor, such as the mTOR pathway. Finally, the use of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide in combination with other drugs or therapies may provide new insights into the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide involves the reaction of 2-chloro-6-methylpyridine with 2-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then converted to the final product by treatment with hydroxylamine hydrochloride and sodium hydroxide. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide is widely used in scientific research to study the role of the endocannabinoid system in various physiological and pathological processes. It is particularly useful in studying the effects of cannabinoids on the CB1 receptor, which is widely distributed throughout the central nervous system and plays a key role in the regulation of pain, appetite, mood, and memory.
properties
IUPAC Name |
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-5-9-14(16-10)15(19)17-13-8-4-3-7-12(13)11(2)18/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYFGJGXJKJULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)
![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)

![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
![2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)

![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)



